REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[CH2:14](Br)[CH3:15].C(=O)([O-])[O-].[Li+].[Li+]>CN(C=O)C>[CH2:14]([O:12][C:11](=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:1])[CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCC(=O)O
|
Name
|
compound 881
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 882
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
was stirred at 70 C for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then the product was extracted with ether (30 mL)
|
Type
|
WASH
|
Details
|
the ether solution was washed with 1 N NaOH aqueous solution (20 mL) and water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with hexane and ethyl acetate (3:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCCCCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |